molecular formula C14H13BrO2 B066074 4-(Benzyloxy)-1-bromo-2-methoxybenzene CAS No. 171768-67-5

4-(Benzyloxy)-1-bromo-2-methoxybenzene

Cat. No. B066074
M. Wt: 293.15 g/mol
InChI Key: XNIVMZIZMUITKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(Benzyloxy)-1-bromo-2-methoxybenzene, such as hydroxy-4-methoxytricyclo compounds, often involves multiple steps, including Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014). These processes highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, reveals that they often have a planar configuration with specific conformations influenced by intramolecular forces and steric effects (Al-Anood M Al-Dies et al., 2013).

Chemical Reactions and Properties

Compounds in this family often participate in palladium(0)-catalyzed synthesis reactions, forming various substituted products through mechanisms such as tandem allylic substitution reactions (Massacret et al., 1999). These reactions are crucial for the creation of diverse chemical structures.

Physical Properties Analysis

The physical properties of similar compounds, such as substituted methoxybenzene derivatives, are characterized by their molecular geometry and crystal packing. These properties are influenced by hydrogen bonding and interactions like C—H⋯π (Fun et al., 1997). Understanding these properties is essential for predicting the behavior of these compounds in different environments.

Chemical Properties Analysis

The chemical properties of 4-(Benzyloxy)-1-bromo-2-methoxybenzene and related compounds are influenced by factors such as substitution effects and the presence of functional groups. Studies on methoxyphenols, which share similarities with our compound of interest, demonstrate the impact of substituent effects on properties like hydrogen bond strength (Varfolomeev et al., 2010). These chemical properties are critical for determining the compound's reactivity and suitability for specific applications.

Scientific Research Applications

Specific Scientific Field

Pharmaceutical and Medicinal Chemistry

Summary of the Application

Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .

Methods of Application or Experimental Procedures

The compounds were synthesized by coupling with aromatic substituted aldehyde. All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Results or Outcomes

The synthesized compounds were screened for antimicrobial activity .

2. Synthesis of Transition Metal Complexes

Specific Scientific Field

Chemistry

Summary of the Application

Transition metal complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Methods of Application or Experimental Procedures

The complexes were synthesized and well characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

Results or Outcomes

The compounds were evaluated for their in vitro antioxidant activity and found that the synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The compounds were also assayed for their in vitro antimicrobial activities against four bacterial strains and two fungal strains .

3. Development of PPARα Agonists for Retinal Disorders

Specific Scientific Field

Pharmaceutical and Medicinal Chemistry

Summary of the Application

Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium. Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models .

Methods of Application or Experimental Procedures

The study involved the design, synthesis, and evaluation of second-generation analogues .

Results or Outcomes

The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .

4. Medical Depigmentation with Monobenzone

Specific Scientific Field

Dermatology

Summary of the Application

Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family. It is used as a topical drug for medical depigmentation .

Methods of Application or Experimental Procedures

Monobenzone is applied topically .

Results or Outcomes

The topical application of monobenzone in animals increases the excretion of melanin from melanocytes. The same action is thought to be responsible for the depigmenting effect of the drug in humans .

5. Evolution of a 4-Benzyloxy-benzylamino Chemotype

Specific Scientific Field

Pharmaceutical and Medicinal Chemistry

Summary of the Application

This research involves the evolution of a 4-Benzyloxy-benzylamino chemotype to provide efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders .

Methods of Application or Experimental Procedures

The study involved the design, synthesis, and evaluation of second-generation analogues .

Results or Outcomes

The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .

6. Synthesis of Schiff Base Ligands

Specific Scientific Field

Chemistry

Summary of the Application

Schiff base ligands were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol, 6-amino-2,4-dichloro .

Methods of Application or Experimental Procedures

The study involved the synthesis of Schiff base ligands .

Results or Outcomes

The synthesized Schiff base ligands were evaluated for their biological applications .

Safety And Hazards

This would involve identifying any potential risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


For a specific compound, these analyses would typically involve a combination of experimental work and literature research. The results would be compiled into a report or paper, with each section corresponding to one of the above categories. Each section would be written in paragraph format with a subheading for each paragraph, as per your request.


Please note that this is a general guide and the specific details would depend on the nature of the compound and the focus of the research. If you have a specific compound or topic in mind, I would recommend conducting a literature search to find relevant papers. You can then analyze these papers to gather information on your compound of interest.


properties

IUPAC Name

1-bromo-2-methoxy-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVMZIZMUITKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514402
Record name 4-(Benzyloxy)-1-bromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-1-bromo-2-methoxybenzene

CAS RN

171768-67-5
Record name 4-(Benzyloxy)-1-bromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-methoxyphenol (21 g), benzyl bromide (13.5 ml), potassium carbonate (21.4 g) and acetone (200 ml) was stirred at room temperature for 24 h. The insoluble materials were removed by filtration and the filtrate was concentrated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to give 4-benzyloxy-2-methoxybromobenzene (25 g) as an oil.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Cheng, Y Liu, H Song, L Pan, J Li, Y Qin, R Li - Marine Drugs, 2013 - mdpi.com
Methicillin-resistant Staphylococcus aureus (MRSA) continues to be a major problem, causing severe and intractable infections worldwide. MRSA is resistant to all beta-lactam …
Number of citations: 26 www.mdpi.com

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